N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(o-tolyl)acetamide
Description
The compound N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(o-tolyl)acetamide features a thiazole core substituted at position 4 with a 2-fluorophenyl group, which is further attached to a phenyl ring. The acetamide moiety is functionalized with an ortho-tolyl (2-methylphenyl) group.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2OS/c1-16-8-2-3-9-17(16)14-23(28)26-21-13-7-5-11-19(21)22-15-29-24(27-22)18-10-4-6-12-20(18)25/h2-13,15H,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRBJGMHPXYBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the fluorophenyl and o-tolyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(o-tolyl)acetamide, have been investigated for their antimicrobial properties. Research indicates that compounds in this class exhibit varying degrees of activity against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/ml, indicating moderate antibacterial activity compared to standard antibiotics like ketoconazole and chloramphenicol, which had MICs of 25–50 µg/ml .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| This compound | E. faecalis | 100 |
| Ketoconazole | S. aureus | 25 |
| Chloramphenicol | E. coli | 50 |
Antiviral Properties
Recent research has highlighted the potential of thiazole derivatives as antiviral agents. The compound under discussion has shown promise in inhibiting viral replication.
Case Study: Antiviral Activity
In vitro studies demonstrated that certain thiazole derivatives exhibited significant antiviral activity against viruses like the Dengue virus (DENV). The structure-activity relationship (SAR) indicated that modifications in the thiazole ring could enhance efficacy, with some compounds achieving an effective concentration (EC50) as low as 0.96 µg/mL against DENV .
| Compound | Virus Type | EC50 (µg/mL) |
|---|---|---|
| This compound | DENV | 0.96 |
| Ribavirin | Standard Control | 1.5 |
Anticancer Research
The anticancer properties of thiazole derivatives are another area of active investigation. These compounds have been studied for their ability to induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that specific modifications to the thiazole structure could significantly enhance cytotoxicity. For instance, compounds with electron-withdrawing groups demonstrated higher efficacy in reducing cell viability compared to their counterparts .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Standard Chemotherapeutic Agent | HeLa | 10 |
Mechanism of Action
The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Selected Analogs
Discussion
- Substituent Effects : Fluorophenyl and chloro groups enhance electronegativity and target specificity, while ortho-tolyl may introduce steric effects that reduce yield but improve selectivity .
- Heterocycle Choice: Thiazoles generally offer better synthetic accessibility and antimicrobial activity, whereas triazoles and quinazolinones prioritize thermal stability .
- Biological Activity : Thiazole acetamides with meta- or para-tolyl groups exhibit broader activity than ortho-substituted analogs, suggesting steric optimization is critical .
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(o-tolyl)acetamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluorinated phenyl group and an o-tolyl acetamide moiety, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 402.5 g/mol
- CAS Number : 2034384-30-8
Structure Analysis
The compound's structure can be described as follows:
This structure is characterized by:
- A thiazole ring which is known for its biological activity.
- A fluorinated phenyl group that may enhance the lipophilicity and bioavailability of the compound.
Anticancer Activity
Recent studies have indicated significant anticancer properties associated with thiazole derivatives. For instance, compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against HepG2 Cells
A related thiazole derivative demonstrated an IC value of 0.62 ± 0.34 μM against HepG2 cells, significantly outperforming Sorafenib (IC = 1.62 ± 0.27 μM). The mechanism of action involved:
- Induction of G2/M cell cycle arrest.
- Promotion of early-stage apoptosis in HepG2 cells.
- Inhibition of cell migration and colony formation .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study on similar compounds revealed promising results against various pathogens, indicating that structural modifications could enhance their efficacy.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Minimum Inhibitory Concentration (MIC) | Pathogen Targeted |
|---|---|---|
| 4a | 0.22 µg/mL | Staphylococcus aureus |
| 5a | 0.25 µg/mL | Staphylococcus epidermidis |
| 7b | 0.20 µg/mL | Escherichia coli |
These findings suggest that structural features such as electron-withdrawing groups can enhance antimicrobial potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural components:
- The thiazole ring contributes to anticancer and antimicrobial effects.
- The presence of fluorine increases the lipophilicity, potentially improving cellular uptake.
Research has shown that modifications at the ortho position on the phenyl ring can significantly impact the compound's activity, suggesting a need for further exploration in this area .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(o-tolyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including thiazole ring formation and acetamide coupling. Key steps include:
- Use of 2-amino-4-substituted thiazole intermediates reacted with acetonitrile derivatives under anhydrous AlCl₃ catalysis .
- Solvent selection (e.g., DMF or dichloromethane) and temperature control (reflux at 80–100°C) to enhance yield .
- Protective groups (e.g., Boc for amine functionalities) to prevent side reactions during coupling steps .
- Optimization : Monitor reaction progress via TLC or HPLC, and employ catalysts like palladium for cross-coupling reactions .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify connectivity of the thiazole, fluorophenyl, and o-tolyl groups. 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodology :
- Substituent Variation : Modify fluorophenyl or o-tolyl groups to assess impact on target binding (e.g., replace fluorine with chloro or methyl groups) .
- Biological Assays : Test against kinase enzymes or bacterial strains (MIC assays) to correlate structural features with activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like EGFR or DNA gyrase .
Q. How should researchers address contradictions in reported biological activity data for thiazole-acetamide derivatives?
- Root Cause Analysis :
- Purity Discrepancies : Validate compound purity via elemental analysis or LC-MS to rule out impurities affecting bioactivity .
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) across labs .
- Structural Confirmation : Re-analyze disputed compounds with 2D NMR to confirm regioisomeric purity (e.g., thiazole vs. oxazole byproducts) .
Q. What strategies are effective in improving metabolic stability for in vivo studies?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Cytochrome P450 Inhibition : Co-administer CYP inhibitors (e.g., ketoconazole) to reduce hepatic metabolism .
- Stability Studies : Use simulated gastric fluid (pH 2.0) and liver microsomes to identify degradation pathways .
Critical Research Gaps and Future Directions
- Mechanistic Elucidation : Use cryo-EM or X-ray crystallography to resolve binding modes with biological targets .
- Toxicology Profiling : Conduct Ames tests and in vivo toxicity studies to assess genotoxicity .
- Scalable Synthesis : Develop flow chemistry protocols to reduce reaction times and solvent waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
